4-Amino-3-bromo-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-2-methylbenzoic acid is an organic compound with the following chemical formula:
C8H9NO2
. It belongs to the class of benzoic acids, which are aromatic carboxylic acids. The compound contains an amino group (NH₂), a bromine atom (Br), and a methyl group (CH₃) attached to a benzene ring.Preparation Methods
Synthetic Routes::
Bromination of 3-Methylbenzoic Acid:
Industrial Production:
Chemical Reactions Analysis
4-Amino-3-bromo-2-methylbenzoic acid undergoes various reactions:
Bromination: As mentioned earlier, it can be brominated at the benzylic position.
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 or SN2) due to the resonance-stabilized benzylic carbocation .
Other Reactions: Further reactions may include oxidation, reduction, and esterification.
Scientific Research Applications
Medicinal Chemistry: Researchers study its potential as a drug candidate due to its structural features and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its derivatives may find applications in materials such as polymers and liquid crystals.
Mechanism of Action
- The exact mechanism of action for 4-amino-3-bromo-2-methylbenzoic acid depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
3-Amino-4-methylbenzoic acid: A closely related compound with a similar structure .
3-Bromo-2-methylbenzoic acid: Another derivative with a bromine atom in a different position .
Biological Activity
4-Amino-3-bromo-2-methylbenzoic acid, with the molecular formula C8H9BrN2O2, is an organic compound belonging to the class of benzoic acids. This compound features an amino group (NH2), a bromine atom (Br), and a methyl group (CH3) attached to a benzene ring. It has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Property | Value |
---|---|
Molecular Formula | C8H9BrN2O2 |
Molecular Weight | 230.06 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
Canonical SMILES | CC1=C(C=CC(=C1Br)N)C(=O)O |
The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. Its structural features may allow it to participate in nucleophilic substitution reactions, which can influence its pharmacological effects.
Medicinal Applications
Research indicates that this compound has potential as a drug candidate due to its structural characteristics that may enhance its bioactivity. Some studies have focused on its role in:
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development in treating bacterial infections.
- Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory activities, which are being explored in various therapeutic contexts.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in a peer-reviewed journal highlighted the synthesis of various derivatives of this compound and their subsequent testing for antimicrobial efficacy against several bacterial strains. Results indicated that certain derivatives showed significant inhibition zones compared to controls, suggesting promising antimicrobial potential.
- Anti-inflammatory Research : Another research paper investigated the anti-inflammatory properties of this compound in vitro. The study utilized cell lines exposed to inflammatory stimuli and treated with varying concentrations of this compound. The findings demonstrated a dose-dependent reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structural Features | Biological Activity |
---|---|---|
3-Amino-4-methylbenzoic acid | Similar amino group; different substitution pattern | Moderate antimicrobial activity |
3-Bromo-2-methylbenzoic acid | Bromine atom at a different position | Limited anti-inflammatory effects |
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
4-amino-3-bromo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
NFLZJYUIANIVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.